Cas no 27831-13-6 (4-ethenyl-1,2-dimethylbenzene)

4-ethenyl-1,2-dimethylbenzene 化学的及び物理的性質
名前と識別子
-
- Benzene,4-ethenyl-1,2-dimethyl-
- 4-ethenyl-1,2-dimethylbenzene
- 1,2-Dimethyl-4-vinylbenzene
- 3,4-Dimethylstyrene
- 4-Vinyl-o-xylene
- Styrene, 3,4-dimethyl-
- 3,4-dimethyl-1-ethenylbenzene
- 27831-13-6
- 4-ethenyl-1,2-dimethyl-benzene
- CBA83113
- CHEBI:143854
- DTXSID50182148
- AKOS013991708
- EN300-247182
- Benzene, 4-ethenyl-1,2-dimethyl-
- 4-ethenyl-1, 2-dimethylbenzene
- PMZXJPLGCUVUDN-UHFFFAOYSA-N
- G40285
- DTXCID60104639
-
- MDL: MFCD20384548
- インチ: InChI=1S/C10H12/c1-4-10-6-5-8(2)9(3)7-10/h4-7H,1H2,2-3H3
- InChIKey: PMZXJPLGCUVUDN-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(C)=C(C)C=1)=C
計算された属性
- せいみつぶんしりょう: 132.09396
- どういたいしつりょう: 132.094
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 密度みつど: 0.9060
- ゆうかいてん: -40.4°C
- ふってん: 189.15°C (estimate)
- フラッシュポイント: 66.5°C
- 屈折率: 1.5438
- PSA: 0
4-ethenyl-1,2-dimethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-247182-5.0g |
4-ethenyl-1,2-dimethylbenzene |
27831-13-6 | 95% | 5.0g |
$1199.0 | 2024-06-19 | |
Enamine | EN300-247182-10.0g |
4-ethenyl-1,2-dimethylbenzene |
27831-13-6 | 95% | 10.0g |
$1778.0 | 2024-06-19 | |
Enamine | EN300-247182-0.25g |
4-ethenyl-1,2-dimethylbenzene |
27831-13-6 | 95% | 0.25g |
$162.0 | 2024-06-19 | |
Enamine | EN300-247182-1.0g |
4-ethenyl-1,2-dimethylbenzene |
27831-13-6 | 95% | 1.0g |
$414.0 | 2024-06-19 | |
Enamine | EN300-247182-2.5g |
4-ethenyl-1,2-dimethylbenzene |
27831-13-6 | 95% | 2.5g |
$810.0 | 2024-06-19 | |
TRC | B126183-250mg |
4-ethenyl-1,2-dimethylbenzene |
27831-13-6 | 250mg |
$ 340.00 | 2022-06-07 | ||
A2B Chem LLC | AB33154-10g |
4-ethenyl-1,2-dimethylbenzene |
27831-13-6 | 95% | 10g |
$1907.00 | 2024-04-20 | |
Aaron | AR002VLA-50mg |
Benzene, 4-ethenyl-1,2-dimethyl- |
27831-13-6 | 95% | 50mg |
$130.00 | 2025-01-21 | |
Aaron | AR002VLA-5g |
Benzene, 4-ethenyl-1,2-dimethyl- |
27831-13-6 | 95% | 5g |
$1674.00 | 2023-12-14 | |
Aaron | AR002VLA-10g |
Benzene, 4-ethenyl-1,2-dimethyl- |
27831-13-6 | 95% | 10g |
$2470.00 | 2023-12-14 |
4-ethenyl-1,2-dimethylbenzene 合成方法
ごうせいかいろ 1
4-ethenyl-1,2-dimethylbenzene Raw materials
4-ethenyl-1,2-dimethylbenzene Preparation Products
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- Benzyl alcohol (100-51-6)
- 3-Ethyltoluene (620-14-4)
- 4-Ethylguaiacol (2785-89-9)
- [(E)-prop-1-enyl]benzene (300-57-2)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- 4-Ethylbenzyl alcohol (768-59-2)
- 4-Methylbenzyl alcohol (589-18-4)
- Guaiacol (90-05-1)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 2-Methylbenzyl alcohol (89-95-2)
4-ethenyl-1,2-dimethylbenzene 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
4-ethenyl-1,2-dimethylbenzeneに関する追加情報
Benzene,4-ethenyl-1,2-dimethyl- (CAS No. 27831-13-6): A Comprehensive Overview
Benzene,4-ethenyl-1,2-dimethyl-, identified by its Chemical Abstracts Service (CAS) number 27831-13-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its ethenyl and dimethyl substituents on a benzene ring, has garnered attention due to its unique structural and chemical properties. The presence of these functional groups imparts distinct reactivity and potential applications in various scientific domains.
The molecular structure of Benzene,4-ethenyl-1,2-dimethyl- consists of a benzene core with an ethenyl group at the 4-position and two methyl groups at the 1 and 2 positions. This arrangement creates a highly versatile scaffold that can undergo a variety of chemical transformations. The ethenyl group, being an alkene moiety, introduces unsaturation and allows for reactions such as addition, oxidation, and polymerization. Meanwhile, the methyl groups enhance the compound's stability and influence its electronic distribution.
In recent years, Benzene,4-ethenyl-1,2-dimethyl- has been explored for its potential in pharmaceutical applications. Researchers have been particularly interested in its derivatives as intermediates for synthesizing more complex molecules with therapeutic properties. The compound's ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, makes it a valuable building block in the construction of biaryl structures prevalent in many drugs.
One of the most promising areas of research involving Benzene,4-ethenyl-1,2-dimethyl- is its use in the development of novel anticancer agents. Studies have shown that certain derivatives of this compound exhibit inhibitory effects on enzymes involved in tumor growth and proliferation. The ethenyl group can be further functionalized to introduce pharmacophores that interact with specific targets in cancer cells. This has led to the synthesis of several lead compounds that are currently undergoing further investigation in preclinical studies.
The compound's reactivity also makes it useful in materials science. For instance, polymers derived from Benzene,4-ethenyl-1,2-dimethyl- have been investigated for their potential use in electronic devices due to their conjugated systems and optoelectronic properties. These materials exhibit interesting characteristics such as high charge carrier mobility and tunable band gaps, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Another area where Benzene,4-ethenyl-1,2-dimethyl- has shown promise is in the field of agrochemicals. Derivatives of this compound have been explored as potential herbicides and fungicides due to their ability to interfere with essential metabolic pathways in plants and fungi. The structural versatility of this molecule allows for the design of compounds with high selectivity and low toxicity profiles.
The synthesis of Benzene,4-ethenyl-1,2-dimethyl- typically involves multi-step organic reactions starting from commercially available precursors. Common methods include Friedel-Crafts alkylation followed by Grignard reaction or vinylation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
In conclusion, Benzene,4-ethenyl-1,2-dimethyl- (CAS No. 27831-13-6) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features and reactivity make it a valuable tool in pharmaceutical research, materials science, and agrochemical development. As ongoing studies continue to uncover new applications and derivatives of this molecule, its importance is likely to grow further.
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